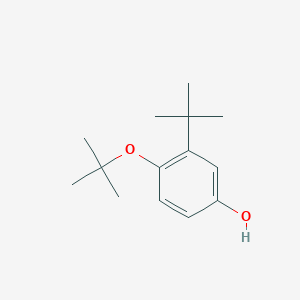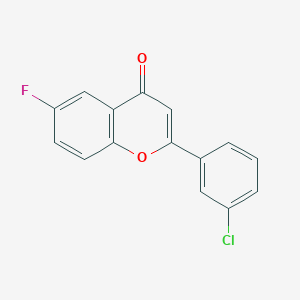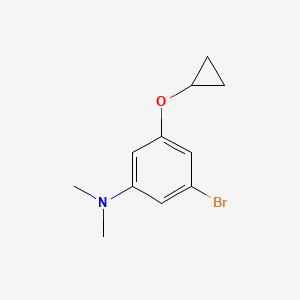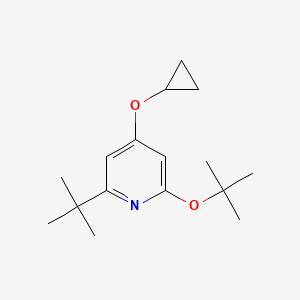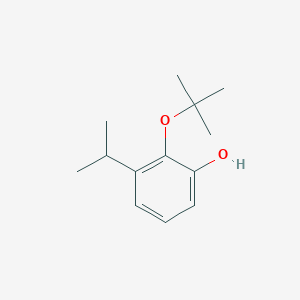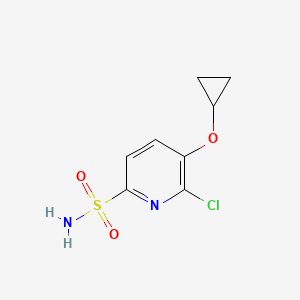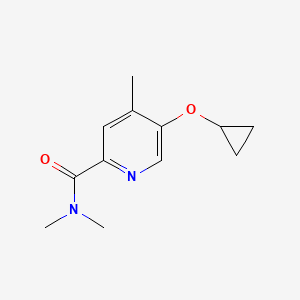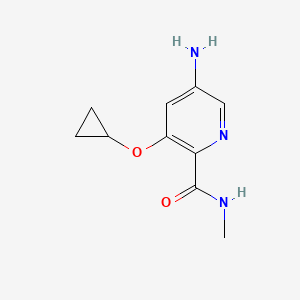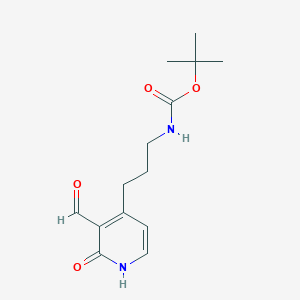
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate is an organic compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with formyl and hydroxyl groups, and a tert-butyl carbamate moiety
Vorbereitungsmethoden
The synthesis of Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring substituted with formyl and hydroxyl groups.
Reaction with Carbamate: The substituted pyridine is then reacted with tert-butyl carbamate under specific conditions to form the desired compound.
Reaction Conditions: The reactions are usually carried out under inert gas (nitrogen or argon) to prevent oxidation and degradation of the reactants and products.
Analyse Chemischer Reaktionen
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate can be compared with other similar compounds:
Tert-butyl (3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the formyl group.
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Similar protective activity in biological systems but different substitution pattern on the aromatic ring.
Unique Features:
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
tert-butyl N-[3-(3-formyl-2-oxo-1H-pyridin-4-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-7-4-5-10-6-8-15-12(18)11(10)9-17/h6,8-9H,4-5,7H2,1-3H3,(H,15,18)(H,16,19) |
InChI-Schlüssel |
YTNXCHJUNLUTHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC1=C(C(=O)NC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


